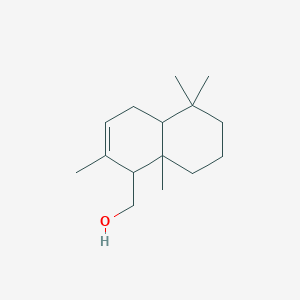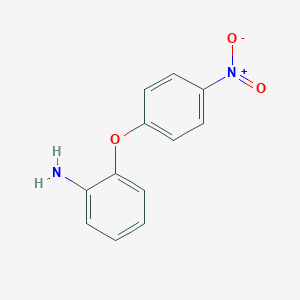
2-(4-Nitrophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenoxy)aniline, also known as 4-Nitrophenyl 2-anilinophenyl ether, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its ability to inhibit the activity of certain enzymes and has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenoxy)aniline involves the inhibition of the active site of the target enzyme. This compound binds to the enzyme's active site and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The inhibition of enzymes such as tyrosinase and COMT has potential applications in the treatment of various diseases, including Parkinson's disease and melanoma.
Biochemische Und Physiologische Effekte
2-(4-Nitrophenoxy)aniline has been shown to have various biochemical and physiological effects. It has been reported to inhibit the biosynthesis of melanin, which has potential applications in the treatment of hyperpigmentation disorders. This compound has also been shown to have potential as an anticancer agent, as it inhibits the activity of tyrosinase, which is involved in the biosynthesis of melanin and is overexpressed in melanoma cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Nitrophenoxy)aniline in lab experiments include its ability to selectively inhibit the activity of certain enzymes, its high yield synthesis method, and its solubility in organic solvents. However, the limitations of using this compound include its potential toxicity and the need for caution when handling it.
Zukünftige Richtungen
There are various future directions for the use of 2-(4-Nitrophenoxy)aniline in scientific research. One potential application is in the development of new drugs for the treatment of Parkinson's disease and melanoma. Another direction is in the development of new bioanalytical methods for the detection and quantification of this compound in biological samples. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound.
Synthesemethoden
The synthesis of 2-(4-Nitrophenoxy)aniline involves the reaction of 4-nitrophenol with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. This synthesis method has been widely used in the laboratory to produce 2-(4-Nitrophenoxy)aniline in high yields.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenoxy)aniline has been used in various scientific research applications, including enzyme inhibition studies, drug discovery, and bioanalytical chemistry. It is known to inhibit the activity of certain enzymes, such as tyrosinase and catechol-O-methyltransferase (COMT), which are involved in the biosynthesis of melanin and the metabolism of catecholamines, respectively.
Eigenschaften
CAS-Nummer |
18226-25-0 |
|---|---|
Produktname |
2-(4-Nitrophenoxy)aniline |
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-(4-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H10N2O3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H,13H2 |
InChI-Schlüssel |
RRKNYJSXOGMLIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
2-(4-Nitrophenoxy)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



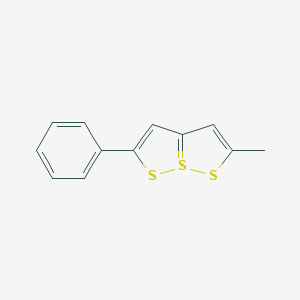
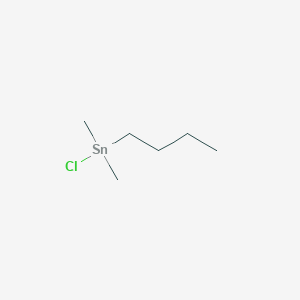
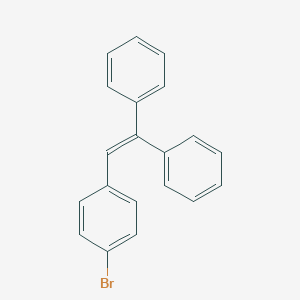
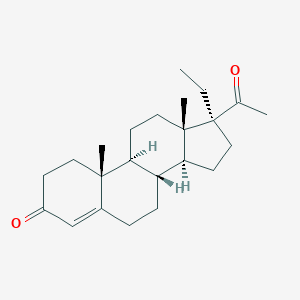
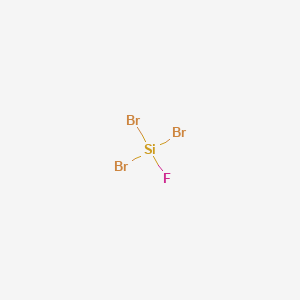
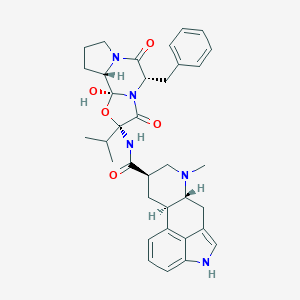
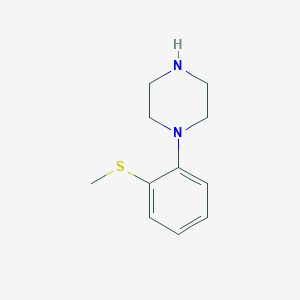
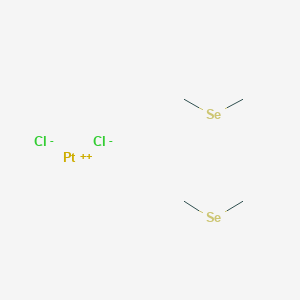
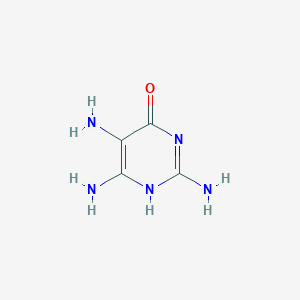
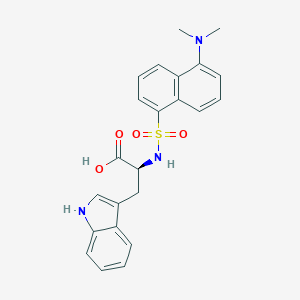
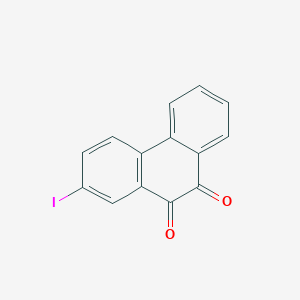
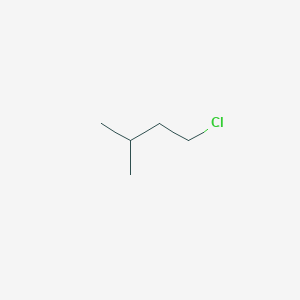
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
